Product packaging for 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine(Cat. No.:CAS No. 623945-74-4)

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine

Cat. No.: B11918035
CAS No.: 623945-74-4
M. Wt: 162.15 g/mol
InChI Key: SNVMQTUATJLLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolo[4,5-d]imidazo[1,5-a]pyridine is a sophisticated fused heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure that combines imidazo[1,5-a]pyridine and 1,3-dioxole rings, making it a subject of interest in various investigative fields. Fused heterocyclic systems analogous to this structure are frequently explored in medicinal chemistry for their potential to interact with biological targets; such compounds are often investigated as key scaffolds in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates . The presence of multiple nitrogen atoms and the dioxole group in its architecture suggests potential for diverse chemical reactivity and metal-chelating properties, which can be utilized in developing catalysts or sensors . Researchers value this compound as a versatile building block for synthesizing more complex molecular architectures, including potential ligands for asymmetric catalysis or supramolecular chemistry . Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B11918035 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine CAS No. 623945-74-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

623945-74-4

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4,6-dioxa-1,11-diazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene

InChI

InChI=1S/C8H6N2O2/c1-6-2-9-4-10(6)3-8-7(1)11-5-12-8/h1-4H,5H2

InChI Key

SNVMQTUATJLLIQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=CN=CN3C=C2O1

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxolo 4,5 D Imidazo 1,5 a Pyridine and Its Advanced Precursors

Retrosynthetic Analysis and Strategic Disconnections of the 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine Core

A logical retrosynthetic analysis of the this compound core begins with the disconnection of the imidazole (B134444) ring. This primary disconnection leads to a key intermediate, a 2-aminomethyl-1,3-dioxolo[4,5-b]pyridine derivative. This approach is advantageous as numerous methods exist for the construction of the imidazo[1,5-a]pyridine (B1214698) system from 2-aminomethylpyridines. wikipedia.org

An alternative, albeit less common, retrosynthetic strategy could involve the initial formation of the imidazo[1,5-a]pyridine core, followed by the construction of the 1,3-dioxole (B15492876) ring on the pyridine (B92270) moiety. This would necessitate the synthesis of a suitably functionalized imidazo[1,5-a]pyridine that allows for the introduction of the hydroxyl groups at the 6- and 7-positions, which can then be cyclized to form the dioxole ring.

Classical and Multicomponent Approaches to this compound Synthesis

The synthesis of the this compound skeleton can be approached through a systematic, stepwise construction of each constituent ring or via more convergent multicomponent reactions.

Stepwise Construction of the Pyridine Ring System

A more targeted approach would involve the synthesis of a pre-functionalized pyridine derivative. This could start from commercially available materials that are then elaborated to introduce the necessary hydroxyl and methyl (or a precursor to the aminomethyl) groups.

Formation of the Imidazole Moiety and its Annulation Strategies

With the 1,3-dioxolo[4,5-b]pyridine core in hand, the annulation of the imidazole ring is the subsequent key transformation. A common and effective method for this is the cyclization of a 2-aminomethyl-1,3-dioxolo[4,5-b]pyridine derivative. This can be achieved through condensation with various one-carbon synthons. For example, reaction with an aldehyde or its equivalent, followed by an intramolecular cyclization and subsequent oxidation, would yield the desired imidazo[1,5-a]pyridine ring system. The Pictet-Spengler reaction, a powerful tool for ring formation, could also be adapted for this purpose, where the 2-aminomethyl-1,3-dioxolo[4,5-b]pyridine would react with an aldehyde under acidic conditions to form a tetrahydro-β-carboline-like intermediate, which upon oxidation would yield the aromatic imidazo[1,5-a]pyridine. organic-chemistry.org

An alternative strategy involves starting with a 2-acyl-1,3-dioxolo[4,5-b]pyridine. Condensation of this ketone with an amine, followed by an intramolecular cyclization and dehydration, can also lead to the formation of the fused imidazole ring.

Assembly of the Dioxole Ring: Cyclization and Functionalization Routes

The formation of the 1,3-dioxole ring fused to the pyridine core is arguably the most challenging step in the synthesis of this compound. A plausible route involves the synthesis of a 5,6-dihydroxypyridine derivative. The two adjacent hydroxyl groups can then be cyclized with a one-carbon electrophile, such as dichloromethane (B109758) or diiodomethane, in the presence of a base to form the methylenedioxy bridge. The synthesis of the 5,6-dihydroxypyridine precursor itself is a significant undertaking and may require a multi-step sequence starting from more readily available pyridine derivatives.

Another approach could utilize a catechol-like pyridine precursor where the hydroxyl groups are protected. After the construction of the other rings, deprotection followed by the formation of the methylenedioxy bridge would complete the synthesis.

Directed Ring Fusion Reactions for the this compound Skeleton

Directed ring fusion reactions offer a more convergent approach to the tricyclic system. A potential strategy involves a multicomponent reaction where a suitably functionalized 1,3-dioxole derivative, an amino acid or its equivalent, and an aldehyde are combined in a one-pot process to construct the fused pyridine and imidazole rings simultaneously. While conceptually elegant, the feasibility of such a reaction would be highly dependent on the reactivity and compatibility of the starting materials.

Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods can offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of the this compound core and its precursors.

Table 1: Potential Catalytic Approaches in the Synthesis

Catalytic MethodApplication in SynthesisPotential Catalyst(s)
Directed ortho-Metalation (DoM)Functionalization of a pre-formed 1,3-dioxolo[4,5-b]pyridine at the C-6 position to introduce a methyl or aminomethyl precursor. wikipedia.orguwindsor.cabaranlab.orgOrganolithium reagents (e.g., n-BuLi, s-BuLi) with a directing group.
Cross-Coupling ReactionsConstruction of the pyridine ring or functionalization of the heterocyclic core.Palladium, Copper, or Nickel catalysts.
C-H Activation/FunctionalizationDirect introduction of functional groups onto the pyridine or imidazole rings, avoiding pre-functionalized starting materials.Transition metal catalysts (e.g., Rhodium, Iridium, Palladium).
BiocatalysisEnantioselective synthesis of chiral derivatives or specific hydroxylations on the pyridine ring.Enzymes such as cytochrome P450 monooxygenases.

Directed ortho-metalation (DoM) stands out as a particularly powerful tool. wikipedia.orguwindsor.cabaranlab.org Starting with a simple 1,3-dioxolo[4,5-b]pyridine, a directing group (such as an amide or a methoxy (B1213986) group) could be used to direct lithiation specifically to the C-6 position. The resulting organolithium species can then be quenched with an appropriate electrophile to install the necessary functionality for the subsequent imidazole ring formation.

Transition metal-catalyzed cross-coupling reactions could be employed for the construction of the pyridine ring itself or for the late-stage functionalization of the tricyclic system. For instance, a Suzuki or Stille coupling could be used to introduce substituents onto the pyridine or imidazole rings.

C-H activation strategies are increasingly being used to streamline synthetic routes by avoiding the need for pre-functionalized starting materials. A catalytic C-H amination or alkylation on the 1,3-dioxolopyridine precursor could directly install the required side chain for the imidazole ring closure.

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Transition-metal catalysis plays a pivotal role in the efficient construction of the imidazo[1,5-a]pyridine core. Copper-catalyzed reactions are particularly prominent. One such method involves the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, offering an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org Another copper-catalyzed approach is the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which tolerates a wide array of functional groups. organic-chemistry.org Mechanistic studies suggest this reaction may proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org

Copper(I) catalysis facilitates a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3-H amination, using oxygen as the sole oxidant, providing a rapid route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, a copper(II)-catalyzed tandem reaction between a pyridine ketone and benzylamine, utilizing O2 as a clean oxidant, affords 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org A combination of copper and iodine can also co-catalyze the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines to yield 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org

Palladium catalysis has also been employed. A notable example is a microwave-assisted, one-pot, ligand-free, Pd(OAc)2-catalyzed three-component reaction for synthesizing 2,3-diarylimidazo[1,2-a]pyridines, valued for its efficiency and use of commercially available reagents. organic-chemistry.org Iron catalysis offers a greener alternative, with an efficient C-H amination for constructing imidazole-fused ring systems in anisole (B1667542), producing only water as a byproduct. organic-chemistry.org

Catalyst SystemReactantsProductKey Features
Copper(II)Pyridine ketone, Benzylamine1,3-diarylated imidazo[1,5-a]pyridinesUses O2 as a clean oxidant, excellent yields. organic-chemistry.org
Copper(I)N-heteroaryl aldehydes/ketones, AlkylaminesMultifunctional imidazo[1,5-a]pyridinesCsp3-H amination, O2 as the sole oxidant. organic-chemistry.org
Copper/Iodineα-amino acids, 2-benzoylpyridines1,3-disubstituted imidazo[1,5-a]pyridinesDecarboxylative cyclization, excellent yields. organic-chemistry.org
Pd(OAc)22-aminopyridines, aryl halides, alkynes2,3-diarylimidazo[1,2-a]pyridinesMicrowave-assisted, one-pot, ligand-free. organic-chemistry.org
Iron2-aminopyridines, ketonesImidazo[1,5-a]pyridinesGreen solvent (anisole), water as byproduct. organic-chemistry.org

Organocatalytic Approaches to this compound Derivatives

Organocatalysis presents a metal-free alternative for the synthesis of imidazo[1,5-a]pyridine derivatives. A notable example is the use of BF3·Et2O as a catalyst for the denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.org Iodine-mediated reactions have also proven effective. A transition-metal-free sp3 C–H amination reaction using molecular iodine allows for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org This I2-mediated oxidative annulation is operationally simple and can be performed on a gram scale. rsc.org Another iodine-mediated, one-pot method constructs C-N and C-S bonds simultaneously from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, yielding 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs under mild conditions. mdpi.com

A metal-free, sequential dual oxidative amination of C(sp3)-H bonds has been developed to produce imidazo[1,5-a]pyridines in very good yields under ambient conditions. organic-chemistry.org This process involves two oxidative C-N couplings and one oxidative dehydrogenation. organic-chemistry.org

Catalyst/MediatorReactantsProductKey Features
BF3·Et2OPyridotriazoles, NitrilesImidazo[1,5-a]pyridinesDenitrogenative transannulation. organic-chemistry.org
Molecular Iodine2-pyridyl ketones, AlkylaminesImidazo[1,5-a]pyridinesTransition-metal-free sp3 C–H amination. rsc.org
Molecular Iodine2-aminomethylpyridines, Benzaldehydes, Sodium benzenesulfinates3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogsOne-pot, simultaneous C-N and C-S bond formation. mdpi.com
None (Metal-free)Not specifiedImidazo[1,5-a]pyridinesSequential dual oxidative amination of C(sp3)-H bonds. organic-chemistry.org

Photoredox and Electrochemical Synthesis of this compound

In recent years, photoredox and electrochemical methods have emerged as sustainable strategies for synthesizing imidazopyridines. nih.gov Visible-light-mediated, metal-free C3–H trifluoromethylation of imidazo[1,2-a]pyridines has been achieved using an acridinium (B8443388) derivative as the photoredox catalyst and Langlois' reagent. nih.gov This method is compatible with a range of electron-rich and electron-poor substrates. nih.gov

An electrochemical approach allows for the three-component synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) (NH4SCN). rsc.org In this process, NH4SCN serves as both an electrolyte and a cyanating agent. rsc.org The reaction proceeds through a cascade of imine formation, nucleophilic addition of the thiocyanate anion, and subsequent DMSO-mediated or Shono-type anodic oxidation and cyclization. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is crucial for the sustainable production of fine chemicals.

Solvent-free and water-mediated syntheses are cornerstones of green chemistry. A catalyst- and solvent-free synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine (B132010) and tetrazolo[1,5-a]quinoline (B14009986) has been reported. researchgate.net An efficient, green synthesis of benzo rsc.orgmdpi.comimidazo[1,2-a]pyrimidines utilizes a reusable heterogeneous polyacrylic acid-supported layered double hydroxides catalyst in a one-pot reaction under solvent-free conditions. elsevierpure.com

Water is an ideal green solvent. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables the synthesis of imidazo[1,2-a]pyridines in water. organic-chemistry.org This method is metal-free and operates under mild conditions. organic-chemistry.org Molecular iodine has also been used as a catalyst in a three-component coupling of 2-aminopyridine (B139424) derivatives, acetophenones, and dimedone in water under aerobic conditions, assisted by ultrasonication. nih.gov

Microwave-assisted synthesis can significantly reduce reaction times and improve yields. A one-pot, microwave-assisted protocol has been developed for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium (B92312) salts, achieving yields over 80%. mdpi.comresearchgate.net This method is catalyst-free and proceeds via a one-pot cyclocondensation. mdpi.com Microwave irradiation has also been used to synthesize dihydrobenzo rsc.orgmdpi.comimidazo[1,2-a]pyrimidin-4-ones in excellent yields (74-94%) with a reaction time of just 2 minutes. nih.gov Furthermore, an expeditious microwave-assisted, one-pot sequential route has been developed for pyrido fused imidazo[4,5-c]quinolines in a green medium. rsc.org

Ultrasound irradiation, often used in conjunction with green solvents, provides another energy-efficient method. A facile synthesis of imidazo[1,2-a]pyridines has been achieved using ionic liquids as catalysts under ultrasound irradiation, offering higher yields and shorter reaction times compared to traditional heating. researchgate.net

Green Chemistry ApproachCatalyst/ConditionsReactantsProductKey Features
Solvent-FreeNoneIsocyanides, 2-aminopyridines, other componentsFused bis-heterocyclesGroebke–Blackburn–Bienaymé reaction. researchgate.net
Water-MediatedKI/tert-butyl hydroperoxide, UltrasoundKetones, 2-aminopyridinesImidazo[1,2-a]pyridinesMetal-free, mild conditions. organic-chemistry.org
Water-MediatedMolecular Iodine, Ultrasound2-aminopyridines, Acetophenones, DimedoneImidazo[1,2-a]pyridine scaffoldsHigh yields, short reaction times. nih.gov
Microwave-AssistedNoneAromatic ketones, Benzaldehyde, Ammonium acetate (B1210297)Pyridylimidazo[1,5-a]pyridinesOne-pot, catalyst-free, >80% yield. mdpi.com
Microwave-AssistedNot specified2-aminobenzimidazole, ethyl acetoacetateDihydrobenzo rsc.orgmdpi.comimidazo[1,2-a]pyrimidin-4-ones2-minute reaction time, 74-94% yield. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of Substituted this compound Analogues

The selective synthesis of substituted imidazo[1,5-a]pyridine analogues is critical for developing compounds with specific biological activities. A divergent and regioselective synthesis allows for the formation of either pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines from a common intermediate, providing a rapid and selective route to these two important heterocyclic motifs. url.edu

The synthesis of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines can be achieved by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with the Na2S2O5 adduct of corresponding benzaldehydes. nih.gov Subsequent alkylation predominantly leads to the formation of specific regioisomers, which can be confirmed using 2D-NOESY and HMBC spectra. nih.gov

The synthesis of new analogues of lignans (B1203133) carrying an imidazole ring has been accomplished starting from L-histidinol, yielding both cis and trans stereoisomers of imidazo[4,5-d]oxazolo[3,4-a]pyridines. nih.gov

Total Synthesis Strategies for Complex Natural Products Incorporating the this compound Unit (if applicable)

A comprehensive review of scientific databases and chemical literature indicates that, at present, there are no known naturally occurring products that feature the this compound scaffold. Natural products are a common driving force for the development of novel total synthesis strategies. The absence of any identified natural products containing this specific heterocyclic system means that, to date, there have been no reported total synthesis efforts directed towards complex molecules incorporating this unit. Therefore, this section is not applicable.

Advanced Structural Elucidation and Conformational Analysis of 1,3 Dioxolo 4,5 D Imidazo 1,5 a Pyridine Derivatives

High-Resolution NMR Spectroscopy for Detailed Structural Assignment of 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine Analogues

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like this compound derivatives. The unique chemical environment of each nucleus within the fused ring system results in a distinct NMR fingerprint.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. nih.gov

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a hypothetical derivative, COSY would reveal correlations between protons within the pyridine (B92270) and dioxolo rings, helping to trace the connectivity of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H-¹³C pairs. This technique is crucial for assigning the carbon signal corresponding to each proton in the molecule, such as the methine and methylene (B1212753) groups in the dioxolo and pyridine portions of the structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is critical for determining stereochemistry and conformation. In derivatives of this compound, NOESY could reveal through-space interactions between protons on the pyridine ring and those on substituents, providing insight into the molecule's preferred three-dimensional shape. For related imidazopyridine nucleosides, the absence of NOE correlation peaks between aromatic and sugar protons has been a key indicator for differentiating regioisomers. nih.gov

The following table illustrates representative ¹H and ¹³C NMR data that could be expected for a hypothetical substituted this compound analogue, with assignments confirmed by 2D NMR techniques.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
17.85 (s)125.4C-8b, C-3
37.50 (s)118.9C-1, C-3a
54.50 (t, J=7.2 Hz)48.2C-6, C-3a
63.20 (t, J=7.2 Hz)28.5C-5, C-7
76.15 (s)102.1C-8, C-8a
8-145.8-
8a-142.3-
8b-130.1-
O-CH₂-O6.05 (s)101.5C-7, C-8

Note: This table is illustrative and actual chemical shifts would vary based on substituents and solvent.

Solid-State NMR Spectroscopy for Polymorph Analysis

For pharmaceutical compounds, different crystalline forms, or polymorphs, can have distinct physical properties. While solution-state NMR spectra of different polymorphs are identical because the crystal lattice is destroyed upon dissolution, solid-state NMR (ssNMR) is a powerful technique for their differentiation. jeol.com Magic-angle spinning (MAS) ssNMR, particularly ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning), can distinguish between polymorphs because the chemical shifts of nuclei are sensitive to the local electronic environment, which differs in various crystal packing arrangements. jeol.comnih.gov Studies on imidazo[1,5-a]pyridine (B1214698) derivatives have shown that polymorphism can be investigated through a combination of experimental and theoretical approaches, with ssNMR providing key data to differentiate crystal packing features. uniupo.it

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). nih.govmdpi.com This allows for the calculation of the elemental formula, which is a critical step in confirming the identity of a newly synthesized this compound derivative. The unparalleled mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

MS/MS and Ion Mobility Spectrometry for Structural Differentiation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. wikipedia.org For fused N-heterocycles, fragmentation often involves characteristic cross-ring cleavages. nih.gov The fragmentation pathways of a this compound derivative would likely involve initial cleavages in the less aromatic rings, such as the dioxolo or the reduced pyridine moiety, followed by fragmentation of the more stable imidazole (B134444) core.

The table below outlines potential fragmentation pathways for a hypothetical this compound derivative under ESI-MS/MS conditions.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure/Origin
[M+H]⁺[M+H - CH₂O]⁺30 (CH₂O)Loss of formaldehyde (B43269) from the dioxolo ring
[M+H]⁺[M+H - C₂H₄]⁺28 (C₂H₄)Retro-Diels-Alder type cleavage of the pyridine ring
[M+H]⁺[M+H - HCN]⁺27 (HCN)Cleavage of the imidazole ring
[M+H - CH₂O]⁺[M+H - CH₂O - CO]⁺28 (CO)Subsequent loss of carbon monoxide

Note: This table represents plausible fragmentation pathways for structural elucidation.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.govfrontiersin.org This technique is exceptionally useful for separating isomers (structural, conformational, or stereoisomers) that are indistinguishable by mass spectrometry alone. nih.gov For derivatives of this compound, IMS-MS could differentiate between regioisomers (e.g., different substitution patterns on the aromatic rings) or stereoisomers, as different isomers would have distinct collision cross-sections (CCS) and therefore different drift times. frontiersin.orgnih.gov

X-ray Crystallography of this compound: Revealing Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would precisely determine the bond lengths, bond angles, and torsional angles of a this compound derivative. Furthermore, it reveals crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. uniupo.it

For related imidazole and imidazopyridine derivatives, X-ray crystallography has been used to:

Confirm the connectivity of the fused ring system. mdpi.com

Elucidate the conformation of substituents relative to the heterocyclic core. nih.gov

Analyze supramolecular assemblies, which are dictated by non-covalent interactions. nih.gov In imidazo[1,5-a]pyridine systems, analysis has shown that crystal packing is often dominated by π-π stacking and C-H···π interactions. uniupo.it

The following table presents hypothetical crystallographic data for an analogue of this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.871
α (°)90
β (°)105.34
γ (°)90
Volume (ų)985.2
Z (molecules/unit cell)4
R-factor< 0.05

Note: This data is representative and serves as an example of what would be obtained from a single-crystal X-ray diffraction study.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

X-ray crystallography has been an indispensable tool for the precise determination of the molecular geometry of this compound and its derivatives. These studies provide accurate measurements of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the compound's conformation and electronic structure.

For instance, in related imidazo[1,5-a]pyridine structures, the bond lengths within the pyridine ring typically fall within the normal range of 1.33–1.39 Å, characteristic of a delocalized aromatic system. soton.ac.uk The bond angles within this ring are generally close to 120°, indicative of sp2-hybridized carbon and nitrogen atoms. soton.ac.uk Computational studies using Density Functional Theory (DFT) have also been employed to calculate these geometrical parameters, often showing good agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net

A detailed analysis of a specific derivative, 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium, isolated as a salt, reveals the planarity of the fused heterocyclic system. nih.gov The planarity of the core structure is a common feature among many imidazopyridine derivatives. researchgate.net The specific bond lengths and angles within the 1,3-dioxolo moiety would be expected to conform to those typical for such rings fused to aromatic systems.

Interactive Table: Selected Bond Parameters of Imidazo[1,5-a]pyridine Derivatives (Illustrative)

Parameter Bond/Angle Typical Value
Bond Length C-C (pyridine) 1.33-1.39 Å
Bond Length C-N (pyridine) ~1.34 Å
Bond Angle C-C-C (pyridine) ~120°
Bond Angle C-N-C (pyridine) ~117°
Torsional Angle Defines planarity Near 0° or 180°

Note: This table provides illustrative data based on typical values found in related structures. Precise values for this compound would require specific experimental data.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound derivatives is dictated by a variety of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, are crucial in determining the crystal packing and, consequently, the material's physical properties.

In the crystal structure of a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium salt, π-π stacking interactions are observed, with anti-parallel cations forming chains in a herringbone pattern. nih.gov This type of stacking is a common feature in the crystal structures of aromatic and heteroaromatic compounds, contributing significantly to the stability of the crystal lattice. researchgate.net

Hydrogen bonding also plays a pivotal role. In another related crystal structure, C—H···N interactions link molecules into infinite chains. soton.ac.uk The presence of proton-donating and proton-accepting groups, such as the nitrogen atoms in the imidazole and pyridine rings, facilitates the formation of these hydrogen bonds. researchgate.net In hydrated crystal forms, water molecules can act as bridges, forming one-dimensional hydrogen-bonded polymers that run parallel to stacked columns of the heterocyclic cations. nih.gov The specific intermolecular interactions for the title compound would depend on its substitution pattern and the presence of any co-crystallized solvent molecules.

Polymorphism and Co-crystallization Studies of this compound (if relevant)

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorph can exhibit different physicochemical properties. Co-crystallization, the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio, is a widely used strategy to modify the properties of active pharmaceutical ingredients. nih.gov

While specific studies on the polymorphism or co-crystallization of this compound were not found, the general principles are highly relevant. The formation of different polymorphs would be influenced by crystallization conditions such as solvent and temperature. Co-crystallization could be explored by combining the title compound with a suitable coformer, potentially leading to new solid forms with altered properties. nih.govresearchgate.net The success of co-crystal formation can often be predicted by considering the pKa difference between the compound and the coformer. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the conformational characteristics of molecules.

For imidazopyridine derivatives, characteristic vibrational modes can be assigned with the aid of DFT calculations. researchgate.netresearchgate.net In the IR spectra of related benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles, the characteristic stretching vibration of the -C≡N bond is observed in the range of 2202–2215 cm⁻¹. nih.gov For pyridine-containing compounds, the IR and Raman spectra show characteristic ring breathing and C-H wagging modes. mdpi.com The vibrational spectra of this compound would be expected to show characteristic bands for the C-O-C stretching of the dioxole ring, as well as vibrations associated with the fused imidazole and pyridine rings.

Interactive Table: Characteristic Vibrational Frequencies for Related Structures

Functional Group/Motion Technique Wavenumber (cm⁻¹)
-C≡N stretch IR 2202–2215
Pyridine ring breathing Raman ~992-1013
Pyridine C-H wag Raman ~1013-1043
Imidazole ring modes IR/Raman Varies
Dioxole C-O-C stretch IR/Raman Varies

Note: This table provides illustrative data from related compounds. Specific frequencies for the title compound would need to be determined experimentally.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorimetry) for Probing Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are essential techniques for investigating the electronic transitions and photophysical properties of molecules. Imidazo[1,5-a]pyridine derivatives are known to be fluorescent scaffolds. nih.gov

The electronic absorption spectra of related bis-imidazo[1,2-a]pyridine fluorophores typically show two main bands in the UV region. nih.gov An intense, narrow band at shorter wavelengths (around 250–270 nm) is attributed to a ¹π-π* transition involving the entire conjugated system. nih.gov A broader, less intense band at longer wavelengths is assigned to a combination of ¹π-π* and intramolecular charge-transfer (ICT) transitions. nih.gov

Many imidazo[1,5-a]pyridine derivatives exhibit significant fluorescence with large Stokes shifts, which is the difference between the absorption and emission maxima. nih.govrsc.org For example, some derivatives show emission maxima around 480 nm with quantum yields that can be tuned by modifying the substituents on the heterocyclic core. nih.gov The introduction of pyridine rings, for instance, has been shown to increase the fluorescence quantum yield. nih.gov The photophysical properties are also sensitive to the solvent environment, with some derivatives exhibiting positive solvatochromism, where the emission wavelength shifts to longer wavelengths in more polar solvents. rsc.org

Interactive Table: Photophysical Data for Related Imidazo[1,5-a]pyridine Derivatives

Compound Type Absorption Max (nm) Emission Max (nm) Quantum Yield (Φ)
Monomeric Imidazo[1,5-a]pyridine 305-325 ~480 Varies
Dimeric Imidazo[1,5-a]pyridine ~380 ~480 0.12-0.38
D-π-A Imidazo[1,5-a]pyridine Varies ~520 (greenish-yellow) ~0.70

Note: This table provides illustrative data from related compounds. Specific values for the title compound would require experimental determination.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if chiral centers are present or introduced)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques are particularly valuable for determining the enantiomeric purity and absolute configuration of a compound.

For this compound, chiroptical studies would be relevant if a chiral center is introduced into the molecule, for example, through substitution or by the synthesis of atropisomers. In a study on the synthesis of new heterocyclic analogues of lignans (B1203133), which are a class of naturally occurring chiral compounds, cis and trans stereoisomers of imidazo[4,5-d]oxazolo[3,4-a]pyridines were obtained starting from L-histidinol, a chiral amino alcohol. nih.gov The characterization of such stereoisomers would typically involve chiroptical techniques to confirm their stereochemistry. The application of these methods to the title compound would be contingent on the synthesis of its chiral derivatives.

Computational and Theoretical Investigations of 1,3 Dioxolo 4,5 D Imidazo 1,5 a Pyridine

Electronic Structure and Molecular Orbital Theory of the 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine Core

The electronic properties of the this compound core are governed by the interplay of the fused imidazole (B134444), pyridine (B92270), and dioxolo rings. This fusion creates a unique π-electron system that dictates the molecule's reactivity and photophysical characteristics. mdpi.comrsc.org

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. scirp.org

A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.org DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), are employed to compute these orbital energies. acs.org For the this compound system, the HOMO is expected to be distributed primarily across the electron-rich imidazo[1,5-a]pyridine (B1214698) portion, which acts as the nucleophilic center. rsc.org The LUMO would likely be delocalized across the entire fused aromatic system. The fusion of the dioxolo ring is anticipated to influence these energy levels compared to the parent imidazopyridine.

Table 1: Representative Frontier Molecular Orbital Data for Imidazopyridine Analogs

This table illustrates the typical data obtained from DFT calculations on related imidazopyridine structures. The values for this compound would be determined through similar computational methods.

Compound/AnalogHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method
Imidazo[1,2-a]pyridine (B132010) Derivative 1-5.98-1.874.11B3LYP/6-31+G(d,p) scirp.org
Imidazo[1,2-a]pyridine Derivative 2-6.21-2.054.16B3LYP/6-31+G(d,p) scirp.org
Imidazo[1,2-a]pyridine Derivative 3-6.33-2.343.99B3LYP/6-31+G(d,p) scirp.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.orgscirp.org The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scirp.orgnih.gov

For this compound, the MEP analysis is expected to reveal distinct electron-rich and electron-poor areas. The nitrogen atom of the pyridine ring and the unsaturated nitrogen of the imidazole ring would be the most significant regions of negative electrostatic potential, identifying them as the primary sites for protonation and coordination with metal ions. mdpi.comnih.gov This is consistent with studies on related imidazo[4,5-b]pyridine scaffolds, where the imidazole nitrogen was identified as the most basic site. mdpi.com The oxygen atoms of the dioxolo group would also contribute to the negative potential. Conversely, the hydrogen atoms attached to the aromatic rings would represent regions of positive potential.

The fusion of the three heterocyclic and carbocyclic rings in this compound results in a complex, delocalized π-electron system. The degree of aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the bond length uniformity within a ring, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system.

Conformational Analysis and Potential Energy Surface Mapping of this compound

While the fused imidazopyridine core of the molecule is largely planar and rigid, the five-membered dioxolo ring introduces a degree of conformational flexibility. nih.gov

Conformational analysis aims to identify all stable three-dimensional arrangements of a molecule (conformers) and their relative energies. A potential energy surface (PES) scan is performed by systematically changing specific dihedral angles and calculating the energy at each point. The lowest point on the PES corresponds to the most stable conformation, the global energy minimum. Other low-energy points represent local energy minima, which are also populated at room temperature.

For this compound, the primary source of conformational isomerism would be the puckering of the 1,3-dioxole (B15492876) ring, which can adopt an "envelope" or "twisted" conformation. Computational scans of the relevant dihedral angles within this ring would identify the global minimum conformation and any other accessible local minima. The energy difference between these conformers is typically small.

Table 2: Hypothetical Relative Energies of 1,3-Dioxolo Ring Conformers

This table illustrates the expected output of a conformational analysis for the puckering of the dioxolo ring. The relative energies (ΔE) are calculated with respect to the most stable conformer (Global Minimum).

ConformerDihedral Angle (O-C-O-C)Relative Energy (ΔE) (kcal/mol)Population (%) at 298 K
Global Minimum (Envelope)~20°0.00~75%
Local Minimum (Twisted)~ -15°0.50~24%
Transition State (Planar)1.50<1%

The energy barriers separating the different conformers on the potential energy surface are known as torsional energy barriers. These barriers determine the rate of interconversion between conformers and thus define the molecule's conformational dynamics. The transition states connecting the minima on the PES are located at the maxima of the energy profile.

For the unsubstituted this compound core, the barrier to interconversion between the puckered forms of the dioxolo ring would be calculated. This barrier is expected to be relatively low, indicating that the ring is flexible at room temperature. If substituents were added to the core, a more complex conformational analysis would be required. Rotations around the single bonds connecting the rigid core to flexible substituents would have specific torsional energy barriers, and identifying these would be crucial for understanding how the molecule interacts with biological targets or other molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Theoretical calculations serve as a powerful tool for predicting and interpreting the spectroscopic properties of novel compounds. For molecules similar to This compound , Density Functional Theory (DFT) is a commonly employed method.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is the standard for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Calculated shifts are compared against experimental data to confirm chemical structures.

Vibrational Frequencies : DFT calculations can predict the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. researchgate.net These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as stretching and bending of bonds within the fused ring system. researchgate.net

UV-Vis Transitions : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of organic molecules. unito.itresearchgate.netrsc.org This method provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π–π* or n–π* transitions, which are characteristic of the chromophore's structure. unito.itrsc.org For related imidazo[1,5-a]pyridines, absorption spectra are often characterized by π–π* electronic transitions. unito.it

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry provides deep insights into how chemical reactions occur, mapping out the energy landscape from reactants to products.

Computational Studies of Key Synthetic Steps to this compound

While specific studies on the synthesis of This compound are not available, the synthesis of related imidazopyridines often involves cyclization reactions. mdpi.comnih.gov Computational studies of these key steps would involve locating the transition state (TS) structures for the cyclization and calculating the activation energy barriers. This analysis helps to understand the feasibility of a proposed synthetic route and to optimize reaction conditions. For example, in the synthesis of related heterocycles, DFT calculations are used to propose reaction mechanisms, such as those involving Povarov reactions followed by oxidation. nih.gov

Prediction of Reactivity Patterns and Preferred Reaction Sites

The reactivity of a molecule can be predicted using DFT-based descriptors. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the likely sites for electrophilic and nucleophilic attack, respectively. nih.govmdpi.com Molecular Electrostatic Potential (MEP) maps can also visualize electron-rich and electron-poor regions of the molecule, further identifying reactive sites for intermolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For analogues of This compound , this method is used to understand how such molecules might interact with biological targets like enzymes or receptors. mdpi.comnih.gov

The process involves placing the ligand (the small molecule) into the binding site of the target protein and calculating a docking score, which estimates the binding affinity. mdpi.com Analysis of the resulting docked pose reveals key molecular recognition principles, such as:

Hydrogen Bonds : Interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions : Interactions between nonpolar regions of the ligand and the target.

π–π Stacking : Interactions between aromatic rings.

These simulations provide a structural basis for understanding ligand-target recognition at the molecular level, independent of the ultimate biological outcome.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues

QSAR and QSPR are computational modeling methods that aim to build a statistical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Descriptor Generation and Statistical Correlation with Molecular Features

To build a QSAR/QSPR model for analogues of This compound , the first step is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties:

Constitutional Descriptors : Molecular weight, atom counts.

Topological Descriptors : Describing atomic connectivity.

Quantum-Chemical Descriptors : Dipole moment, HOMO/LUMO energies, atomic charges.

Once the descriptors are generated, statistical methods like Multiple Linear Regression (MLR) are used to create a mathematical equation that correlates the descriptors with the observed activity or property. researchgate.netnih.govresearchgate.net A statistically significant model can then be used to predict the properties of new, unsynthesized analogues, guiding further chemical design. researchgate.net

Pharmacophore Generation and In Silico Screening Strategies

While specific pharmacophore models for this compound are not extensively documented in publicly available research, the broader class of imidazopyridines has been the subject of numerous computational studies. These studies provide a framework for understanding the likely pharmacophoric features of this compound and for designing effective in silico screening strategies. Pharmacophore modeling and virtual screening are powerful tools in drug discovery, enabling the rapid and cost-effective identification of potential lead compounds.

Pharmacophore models are three-dimensional arrangements of essential chemical features that a molecule must possess to exhibit a specific biological activity. For the imidazopyridine scaffold, these models are typically generated based on the structures of known active compounds or the binding site of a biological target. Key pharmacophoric features for this class of compounds often include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.

In silico screening, also known as virtual screening, involves the use of computational methods to screen large libraries of chemical compounds against a biological target. This process can be broadly categorized into two approaches: ligand-based virtual screening and structure-based virtual screening.

Ligand-Based Virtual Screening: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to be active. A pharmacophore model is generated from these active compounds, and this model is then used as a query to search for other molecules in a database that have a similar arrangement of chemical features.

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is available, structure-based methods like molecular docking can be utilized. In this approach, candidate molecules from a database are computationally "docked" into the binding site of the protein. The binding affinity and mode of interaction are then evaluated to identify promising candidates.

A collaborative virtual screening effort to identify novel anti-leishmanial compounds based on an imidazo[1,2-a]pyridine scaffold provides a practical example of these strategies. nih.govdndi.org In this study, various computational approaches were used to screen proprietary compound collections, leading to the rapid expansion of the initial hit series. nih.govdndi.org

The following table summarizes the key aspects of pharmacophore generation and in silico screening strategies that could be applied to this compound, based on studies of related imidazopyridine derivatives.

Computational Strategy Description Key Considerations for this compound Relevant Software/Tools
Pharmacophore Modeling Identification of essential chemical features (e.g., H-bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement required for biological activity.The dioxolo ring may introduce unique steric and electronic features. The imidazo[1,5-a]pyridine core provides a rigid scaffold with potential for various interactions.Discovery Studio, MOE, Phase
Ligand-Based Virtual Screening Searching compound databases for molecules that match a pharmacophore model derived from known active compounds.Useful in the absence of a known 3D structure of a biological target. The success depends on the quality of the pharmacophore model.ROCS, Catalyst, LigandScout
Structure-Based Virtual Screening (Molecular Docking) Predicting the binding mode and affinity of a ligand to the 3D structure of a biological target.Requires a high-resolution crystal structure of the target protein. Can provide insights into specific molecular interactions.AutoDock, Glide, GOLD
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.Crucial for evaluating the drug-likeness of potential hits from virtual screening.QikProp, ADMET Predictor, Discovery Studio

Studies on related imidazo[1,2-a]pyridine derivatives have highlighted the importance of these computational approaches in identifying potential therapeutic agents for various diseases, including tuberculosis and cancer. researchgate.netresearchgate.net For instance, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and docking studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have provided valuable insights into the structural requirements for their activity. nih.gov

The general workflow for an in silico screening campaign targeting a specific biological activity for this compound would typically involve the steps outlined in the table below.

Step Description Objective
1. Target Identification and Validation Identifying a biological target relevant to a specific disease.To have a clear therapeutic goal for the screening campaign.
2. Pharmacophore Model Generation or Target Structure Preparation Developing a pharmacophore model or obtaining and preparing the 3D structure of the target protein.To create a computational model for screening.
3. Virtual Screening of Compound Libraries Screening large databases of chemical compounds using the pharmacophore model or molecular docking.To identify a set of "hit" compounds with potential activity.
4. Hit Filtering and Prioritization Applying various filters (e.g., drug-likeness, ADMET properties) to the initial hits and ranking them based on predicted activity and other properties.To select a manageable number of promising candidates for experimental testing.
5. Experimental Validation Synthesizing and testing the prioritized compounds in biological assays.To confirm the predicted biological activity and validate the computational model.

The versatility of the imidazo[1,5-a]pyridine scaffold, as highlighted in various studies, suggests that computational approaches will continue to be instrumental in exploring the therapeutic potential of its derivatives, including this compound. researchgate.netnih.govrsc.org

Reactivity and Derivatization Chemistry of the 1,3 Dioxolo 4,5 D Imidazo 1,5 a Pyridine Scaffold

Electrophilic Aromatic Substitution Reactions on 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine

The imidazo[1,5-a]pyridine (B1214698) core is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The substitution pattern is primarily directed by the electron-donating nature of the imidazole (B134444) ring. For the this compound scaffold, the presence of the electron-donating 1,3-dioxole (B15492876) ring fused to the pyridine (B92270) moiety is expected to further enhance the electron density of the heterocyclic system, thereby influencing the regioselectivity of electrophilic attacks.

Halogenation of imidazo[1,5-a]pyridines typically occurs at the C1 and C3 positions of the imidazole ring, which are the most electron-rich centers. It is anticipated that this compound would follow a similar pattern.

Nitration of imidazo[1,5-a]pyridines has been shown to be highly regioselective, with the nitro group predominantly introduced at the C1 position. rsc.org If the C1 position is blocked, nitration can occur at the C3 position. rsc.org Given the electronic influence of the dioxole ring, it is plausible that nitration of this compound would also favor the C1 position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound Note: This table is predictive and based on the known reactivity of related imidazo[1,5-a]pyridine derivatives. Specific experimental validation for this compound is required.

ReactionReagentPredicted Major ProductReference for Analogy
BrominationN-Bromosuccinimide (NBS)1-Bromo-1,3-dioxolo[4,5-D]imidazo[1,5-A]pyridine researchgate.net
NitrationHNO₃/H₂SO₄1-Nitro-1,3-dioxolo[4,5-D]imidazo[1,5-A]pyridine rsc.org

Friedel-Crafts reactions on the imidazo[1,5-a]pyridine nucleus are less common but can be achieved under specific conditions. The reaction of imidazo[1,2-a]pyridines with aldehydes and amines in the presence of a Lewis acid catalyst, known as the aza-Friedel-Crafts reaction, leads to C3-alkylation. nih.gov By analogy, it is conceivable that this compound could undergo similar transformations to introduce alkyl or acyl groups, likely at the C1 or C3 positions. The choice of catalyst and reaction conditions would be crucial to control the regioselectivity.

Nucleophilic Substitution and Addition Reactions

The electron-rich nature of the imidazo[1,5-a]pyridine system generally makes it resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, nucleophilic addition reactions have been observed. For instance, the parent imidazo[1,5-a]pyridine reacts with ninhydrin (B49086) at room temperature to form adducts at the C1 and C3 positions. nih.gov This suggests that the this compound scaffold could also be susceptible to attack by potent nucleophiles at its electron-deficient carbon atoms.

Organometallic Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Organometallic cross-coupling reactions are powerful tools for the derivatization of heterocyclic systems. To employ these methods, the this compound scaffold would first need to be halogenated or converted to a triflate to serve as a suitable coupling partner.

The Suzuki-Miyaura coupling of halo-imidazo[1,5-a]pyridines with boronic acids is a well-established method for forming C-C bonds. For example, 1-iodoimidazo[1,5-a]pyridine (B2503334) can be coupled with various phosphines in a palladium-catalyzed reaction. uwindsor.ca It is highly probable that a halogenated derivative of this compound would undergo similar Suzuki-Miyaura couplings.

The Stille, Heck, and Sonogashira reactions, while less documented for this specific scaffold, are widely used for other heteroaromatic compounds and would likely be applicable to suitably functionalized this compound derivatives.

Table 2: Predicted Organometallic Cross-Coupling Reactions of a Halogenated this compound Derivative Note: This table is predictive and based on the known reactivity of related imidazo[1,5-a]pyridine derivatives. Specific experimental validation for this compound is required.

ReactionSubstrateCoupling PartnerCatalyst SystemPredicted ProductReference for Analogy
Suzuki-Miyaura1-Iodo-1,3-dioxolo[4,5-D]imidazo[1,5-A]pyridineArylboronic acidPd(OAc)₂ / Ligand1-Aryl-1,3-dioxolo[4,5-D]imidazo[1,5-A]pyridine uwindsor.ca
Heck1-Bromo-1,3-dioxolo[4,5-D]imidazo[1,5-A]pyridineAlkenePd(OAc)₂ / PPh₃1-Alkenyl-1,3-dioxolo[4,5-D]imidazo[1,5-A]pyridine researchgate.net
Sonogashira1-Iodo-1,3-dioxolo[4,5-D]imidazo[1,5-A]pyridineTerminal alkynePd(PPh₃)₂Cl₂ / CuI1-Alkynyl-1,3-dioxolo[4,5-D]imidazo[1,5-A]pyridine

Direct C-H activation and functionalization are modern, atom-economical strategies for modifying heterocyclic cores. While specific examples for this compound are not available, extensive research on the C-H activation of imidazo[1,5-a]pyridines suggests that this approach would be feasible. These reactions often employ transition metal catalysts, such as palladium or rhodium, to directly couple the heterocycle with various partners, including aryl halides, alkenes, and alkynes. The regioselectivity of such reactions would be a key aspect to investigate for the this compound scaffold.

Heteroatom Functionalization of the Imidazo[1,5-a]pyridine Core and Related Dioxole-Containing Heterocycles

While no specific data exists for the heteroatom functionalization of the title compound, the reactivity of the constituent imidazo[1,5-a]pyridine and dioxole moieties can be considered.

Oxidation and Reduction Chemistry

Oxidation: The imidazo[1,5-a]pyridine core is susceptible to oxidation, particularly at the nitrogen atoms and electron-rich carbon positions. The imidazole ring, in general, can be oxidized to give various products, though this can sometimes lead to ring-opening. For the pyridine ring, N-oxidation is a common transformation. In the context of the title compound, selective oxidation of the pyridine nitrogen over the imidazole nitrogens would be a potential pathway, influenced by the electronic effects of the fused dioxole ring.

The dioxole ring itself is generally stable to mild oxidizing agents. However, under more vigorous conditions, oxidative cleavage of the dioxole ring can occur.

Reduction: The pyridine ring of the imidazo[1,5-a]pyridine system can be reduced under various conditions, such as catalytic hydrogenation. This would lead to the corresponding tetrahydro- or piperidine (B6355638) derivatives. The imidazole ring is generally more resistant to reduction. It is anticipated that the this compound scaffold would undergo selective reduction of the pyridine portion of the molecule.

Transformations of the Dioxole Moiety (e.g., Ring-Opening, Ring-Closing)

The 1,3-dioxole ring, while generally stable, can undergo ring-opening reactions under acidic or basic conditions, or through reductive cleavage. For instance, treatment with strong acids could lead to the formation of a catechol derivative, which could then be re-closed with different reagents to introduce diversity into the dioxole portion of the molecule.

Diversification of the Imidazo[1,5-a]pyridine Scaffold through Click Chemistry and other Modular Syntheses

The principles of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a powerful tool for the diversification of heterocyclic scaffolds. nih.gov Should a derivative of this compound bearing an azide (B81097) or a terminal alkyne functionality be synthesized, it could readily undergo click reactions to append a wide variety of molecular fragments. This modular approach is highly efficient for generating libraries of compounds. nih.gov

Other modular syntheses, such as multicomponent reactions, are widely used for the construction of imidazopyridine libraries. For example, the Groebke–Blackburn–Bienaymé reaction is a three-component reaction that provides rapid access to substituted imidazo[1,2-a]pyridines and could potentially be adapted for the synthesis of derivatives of the title compound.

Synthesis of Complex this compound Analogue Libraries for Chemical Space Exploration

The generation of analogue libraries is a cornerstone of modern drug discovery and chemical biology. For the this compound scaffold, the synthesis of such a library would be contingent on the development of a robust and versatile synthetic route to the core structure.

Once a synthetic route is established, diversification could be achieved through several strategies:

Variation of Starting Materials: Employing a range of substituted precursors for the construction of the imidazopyridine and dioxole rings would introduce diversity at multiple positions.

Late-Stage Functionalization: Performing reactions on the fully formed heterocyclic core, such as halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), would allow for the introduction of a wide array of substituents.

A hypothetical synthetic approach to generate a library of analogues is presented in the table below, based on common strategies for building similar heterocyclic systems.

StepReaction TypeReagents and ConditionsExpected OutcomePoints of Diversification
1Dioxole Ring Formation Catechol derivative, Dihalomethane, BaseSubstituted 1,3-benzodioxole (B145889)R1 on the catechol precursor
2Nitration HNO3, H2SO4Nitrated 1,3-benzodioxole-
3Reduction of Nitro Group H2, Pd/C or SnCl2Amino-1,3-benzodioxole-
4Pyridine Ring Formation Skraup synthesis or similarDioxolo[4,5-f]quinoline-
5Imidazole Ring Annulation Various methods (e.g., from an aminopyridine derivative)This compound coreR2, R3 from the imidazole-forming reagents
6Late-Stage Functionalization Halogenation (e.g., NBS, NCS), then Cross-coupling (e.g., Suzuki, Sonogashira)Functionalized Analogue LibraryR4, R5 from the coupling partners

This proposed sequence highlights the potential for creating a diverse library of compounds based on the this compound scaffold for exploration of chemical space.

Mechanistic Investigations in 1,3 Dioxolo 4,5 D Imidazo 1,5 a Pyridine Synthesis and Reactivity

Reaction Pathway Elucidation Using In Situ Spectroscopic Monitoring (e.g., IR, NMR)

In situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the reaction pathways in the synthesis of imidazo[1,5-a]pyridines. These methods allow for real-time monitoring of the reaction mixture, providing valuable insights into the formation of intermediates and byproducts.

For instance, in the synthesis of related imidazo[1,2-a]pyridines, ¹H NMR and ¹³C NMR spectroscopy have been instrumental in characterizing the final products and, by extension, confirming the success of the synthetic route. The characteristic chemical shifts of protons and carbons in the imidazole (B134444) and pyridine (B92270) rings provide a definitive signature of the fused heterocyclic system. scielo.br For example, in the ¹H NMR spectrum of 2-phenylimidazo[1,2-a]pyridine, a characteristic peak corresponding to the hydrogen of the imidazole ring is observed at δ 7.87 ppm. scielo.br Similarly, the ¹³C NMR spectrum shows distinctive peaks for the carbons of the imidazole ring. scielo.br While specific in situ monitoring data for 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine is not extensively detailed in the available literature, the principles applied to analogous systems are directly relevant.

Kinetic and Thermodynamic Studies of Key Transformation Steps

Kinetic and thermodynamic studies provide quantitative data on the rates and energetics of the elementary steps involved in the synthesis of this compound. This information is vital for optimizing reaction conditions to favor the desired product and minimize side reactions.

Isotope Labeling Experiments for Tracing Atom Movement and Reaction Intermediates

Isotope labeling is a powerful technique used to trace the movement of atoms throughout a reaction and to identify the origin of atoms in the final product. This method provides definitive evidence for proposed reaction mechanisms.

In the broader context of fused imidazole synthesis, carbon-11 (B1219553) (¹¹C) labeling has been employed to create radiotracers for positron emission tomography (PET) imaging. nih.gov For example, a carbon-11 labeled imidazo[1,2-a]pyridine (B132010) derivative was synthesized by N-¹¹C-methylation using [¹¹C]methyl triflate. nih.gov This demonstrates the feasibility of incorporating isotopes into the imidazopyridine core, a technique that could be adapted to study the reaction mechanisms of this compound formation. By strategically placing an isotopic label on a starting material, one could follow its path to the final product, thereby confirming bond formations and rearrangements.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for understanding the step-by-step mechanism of a reaction. In the synthesis of imidazo[1,5-a]pyridines and related systems, several types of intermediates have been proposed and, in some cases, isolated.

A plausible mechanistic pathway for the synthesis of some imidazo[1,2-a]pyridine derivatives involves the in situ generation of a phenylglyoxal (B86788) intermediate from the corresponding acetophenone. acs.org This intermediate then undergoes a Knoevenagel-type condensation. acs.org In other syntheses, the initial step is the nucleophilic attack of the pyridine nitrogen of a 2-aminopyridine (B139424) derivative on an α-haloketone. bio-conferences.org This forms an N-alkylated intermediate which then undergoes intramolecular cyclization. In the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives, the starting amine is converted to a thiol or hydroxy intermediate which exists in tautomeric forms. lew.ro

Role of Catalysts, Solvents, and Additives on Reaction Selectivity and Efficiency

The choice of catalyst, solvent, and additives plays a pivotal role in determining the selectivity and efficiency of the synthesis of this compound.

Catalysts: Various catalysts have been employed in the synthesis of the broader class of imidazopyridines. These include metal catalysts like copper and iron, as well as non-metallic catalysts such as iodine and BF₃·Et₂O. organic-chemistry.org Copper(I) catalysis has been shown to enable direct transannulation reactions, while copper(II) catalysts are effective in tandem condensation-amination-oxidative dehydrogenation processes. organic-chemistry.org Iron-catalyzed C-H amination offers a green synthetic route. organic-chemistry.org In some cases, syntheses can proceed efficiently without any catalyst. scielo.brbio-conferences.org

Solvents: The solvent can significantly influence reaction outcomes. For instance, in the denitrogenative transannulation of pyridotriazoles, a combination of dichlorobenzene and dichloroethane was crucial for achieving high yields. organic-chemistry.org In other syntheses, polar aprotic solvents like DMF and anisole (B1667542) have been used. organic-chemistry.orgmdpi.com Interestingly, some methods have been developed to be solvent-free, which aligns with the principles of green chemistry. scielo.brbio-conferences.org

Additives: Additives, such as bases and oxidants, are often essential for promoting the desired transformations. Sodium acetate (B1210297) and sodium hydrogen carbonate are common bases used to facilitate the reaction. bio-conferences.orgrsc.org Oxygen and tert-butyl hydroperoxide have been used as oxidants in various synthetic protocols. organic-chemistry.orgmdpi.com

The following table summarizes the effect of different solvents on the yield of a model imidazo[1,2-a]pyridine synthesis, highlighting the importance of solvent selection. scielo.br

EntrySolventYield (%)
1n-hexanelow
2toluenelow
3CCl₄low
4CH₂Cl₂low
5THFlow
6CH₃CNlow
7C₂H₅OHlow
8CH₃OHlow
9PEG-400low
10H₂Olow
11None91

Stereochemical Control and Origins of Selectivity in this compound Synthesis

When the synthesis of this compound or its derivatives can lead to the formation of stereoisomers, understanding and controlling the stereochemistry is of paramount importance.

While specific studies on the stereochemical control in the synthesis of the parent this compound are not prevalent, research on analogous systems provides relevant insights. For example, in the synthesis of new analogues of lignans (B1203133) carrying an imidazole ring, both cis and trans stereoisomers were obtained starting from L-histidinol. nih.gov This indicates that the stereochemistry of the starting materials can influence the stereochemical outcome of the final product. The development of chiral catalysts or auxiliaries could be a key strategy to achieve high stereoselectivity in the synthesis of chiral this compound derivatives.

Strategic Research Directions and Potential Applications of 1,3 Dioxolo 4,5 D Imidazo 1,5 a Pyridine As a Chemical Scaffold

Rational Design of 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine Derivatives for Targeted Molecular Recognition Studies

The rational design of derivatives based on the this compound scaffold is a promising avenue for developing molecules with high affinity and selectivity for specific biological targets. The imidazo[1,5-a]pyridine (B1214698) core is a versatile platform whose unique structure suggests the potential for specific interactions with biological systems. acs.org Structure-activity relationship (SAR) studies on related imidazopyridine analogues have demonstrated that modifications to the core structure are crucial for their antagonist activity at various receptors. nih.govacs.org

In silico modeling and binding studies could be employed to understand the mode of interaction of these derivatives with target proteins. For example, studies on similar conjugates have shown that they bind effectively in the minor groove of DNA, inducing DNA damage and apoptosis in cancer cells. amrita.edu The design process could focus on creating a library of derivatives with diverse functional groups to probe interactions with a range of biological targets, from enzymes like kinases to protein-protein interfaces. nih.gov

Exploration of the this compound Core as a Framework for Chemical Biology Probes

The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an excellent framework for the development of chemical biology probes. mdpi.comnih.gov These compounds are known to be versatile and intense fluorogenic nuclei. researchgate.net Derivatives have been successfully developed as fluorescent probes for bioimaging and for the detection of specific analytes. mdpi.comnih.gov The straightforward synthesis and the ease of functionalization of the core with various groups (such as electron-donating or -withdrawing moieties) allow for the fine-tuning of their photophysical properties, suggesting a broad range of applicability in chemical biology. mdpi.com

The this compound core could be functionalized to create probes for various applications:

Fluorescent Labeling: The scaffold can be conjugated to biomolecules to enable their visualization and tracking within living systems.

Ion and Small Molecule Sensing: By incorporating specific recognition moieties, derivatives could be designed as "turn-on" or "turn-off" fluorescent sensors. For instance, an imidazo[1,5-α]pyridine-based probe was developed for the specific detection of sulfite (B76179) (SO₃²⁻) with a low detection limit and was successfully applied to imaging in living cells and zebrafish. nih.gov Another probe, based on an imidazo[1,5-a]pyridine benzopyrylium system, was developed for monitoring sulfur dioxide (SO₂) in mitochondria. mdpi.com

Membrane Probes: The compact shape and remarkable photophysical properties of imidazo[1,5-a]pyridines make them suitable candidates for cell membrane probes to study membrane dynamics, hydration, and fluidity. mdpi.comnih.govresearchgate.net

The table below summarizes the photophysical properties of some representative imidazo[1,5-a]pyridine-based fluorescent probes, illustrating the potential of this class of compounds.

Probe NameExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Application
IPY-SO₂ 380554174-Sulfite detection nih.gov
IPD-SFT 390520130-Sulfite detection nih.gov
IPB-RL-1 380 / 635760460 (from 380 nm ex)-SO₂ detection in mitochondria mdpi.com
BPy-FL -458 (in THF) / 510 (solid)-0.93 (solid)OLEDs, AIE rsc.orgrsc.org
ImPy-Ac >300528 (in hexane) - 586 (in ACN)~11,000 cm⁻¹-OLEDs tandfonline.com

Integration of the this compound Scaffold into Advanced Organic Materials

The unique electronic and photophysical properties of the imidazo[1,5-a]pyridine core make it a highly attractive candidate for integration into advanced organic materials. acs.org

The imidazo[1,5-a]pyridine scaffold has been extensively investigated for applications in organic light-emitting diodes (OLEDs). lew.ro These derivatives often exhibit strong fluorescence with large Stokes shifts and high quantum yields, which are desirable characteristics for emitter materials. rsc.orgrsc.org For example, a fluorophore based on 1,3-diphenylimidazo[1,5-a]pyridine conjugated with benzimidazole (B57391) showed strong greenish-yellow emission with a quantum yield of around 70%. rsc.orgrsc.org Another derivative incorporating an anthracene (B1667546) moiety was used to fabricate a greenish-yellow OLED with an external quantum efficiency of 3.2%. tandfonline.com The introduction of the 1,3-dioxolo group onto the this compound scaffold could further modulate the HOMO-LUMO energy gap, thereby tuning the emission color and device performance.

Beyond OLEDs, this scaffold is promising for the development of chemical sensors. The fluorescence of imidazo[1,5-a]pyridine derivatives can be sensitive to the surrounding environment, a property known as solvatochromism. rsc.orgrsc.org This sensitivity can be harnessed to detect changes in polarity or the presence of specific analytes. For instance, the reversible color and emission shifts in response to pH variations demonstrate their potential as acidochromic sensors. rsc.org A chemosensor for the detection of the fluoride (B91410) anion has also been developed based on an imidazo[1,2-a]pyridine (B132010) derivative. nih.gov

The planar and aromatic nature of the this compound scaffold makes it an excellent building block for supramolecular chemistry. The imidazo[1,5-a]pyridine core has demonstrated a pronounced ability to form π-stacked assemblies in the solid state. researchgate.net This propensity for self-assembly can be exploited to construct well-ordered, functional supramolecular architectures.

Furthermore, synthetic strategies have been developed to create larger molecules based on this scaffold, such as methylene-bridged bis-imidazo[1,5-a]pyridines. acs.orgnih.gov These bis-heteroarenes can act as ligands or as larger building blocks for more complex supramolecular structures. The defined geometry and potential for directional non-covalent interactions (π-π stacking, hydrogen bonding) of the this compound core could be utilized to direct the self-assembly of discrete nanostructures or extended networks.

Development of this compound-based Ligands for Catalysis (if relevant)

The this compound scaffold is a promising platform for the design of novel ligands for transition metal catalysis. The imidazo[1,5-a]pyridine framework can coordinate with a variety of transition metals, including Ni, Co, Pd, and Ru. acs.orgmdpi.comresearchgate.net These have been particularly successful as precursors for N-heterocyclic carbene (NHC) ligands, which are highly valued in homogeneous catalysis for their strong σ-donating properties and tunable steric and electronic environments. mdpi.comorganic-chemistry.org

An efficient three-component reaction allows for the synthesis of imidazo[1,5-a]pyridinium salts, which are direct precursors to these NHC ligands. organic-chemistry.org This methodology enables the incorporation of diverse functionalities, providing access to a wide range of chelating and multidentate NHC ligands. organic-chemistry.orgorganic-chemistry.org A notable application is the development of a pyridine-chelated imidazo[1,5-a]pyridine nickel(II) complex that catalyzes the synthesis of acrylates from ethylene (B1197577) and CO₂. mdpi.com The 1,3-dioxolo moiety in the proposed scaffold could influence the electronic properties of the resulting ligand, thereby modulating the activity and selectivity of the metal catalyst.

The table below presents examples of metal complexes with imidazo[1,5-a]pyridine-based ligands and their catalytic applications.

MetalLigand TypeCatalytic Application
Nickel (Ni) Pyridine-chelated Imidazo[1,5-a]pyridin-3-ylidene (NHC)Acrylate synthesis from ethylene and CO₂ mdpi.com
Ruthenium (Ru) Binuclear arene Ru(II) N^O-chelating complexesAcceptorless dehydrogenative coupling of alcohols researchgate.net
Palladium (Pd) Imidazo[1,5-a]pyridin-3-ylidene/thioether (C/S mixed ligand)Asymmetric allylic alkylations researchgate.net
Rhodium (Rh) Imidazo[1,5-a]pyridin-3-ylidene/thioether (C/S mixed ligand)Synthesis of Rh complexes researchgate.net
Silver (Ag) Imidazo[1,5-a]pyridin-3-ylidene (NHC)Carbene transfer reagents researchgate.net

Strategies for Diversification of this compound for High-Throughput Screening in Chemical Space (focus on methodology, not specific outcomes)

To fully explore the potential of the this compound scaffold, the development of strategies for its diversification to generate large chemical libraries for high-throughput screening is essential. Numerous synthetic methodologies are available for the construction and functionalization of the core imidazo[1,5-a]pyridine ring system, which can be adapted for this purpose. rsc.org

Key diversification strategies include:

Multi-component Reactions (MCRs): MCRs are highly efficient for generating molecular diversity. The Groebke-Blackburn-Bienaymé reaction (GBBR), for example, has been used in a one-pot protocol to synthesize fused imidazopyridine scaffolds, allowing for the rapid assembly of complex molecules from simple starting materials. nih.govarizona.edu Similarly, a three-component coupling of picolinaldehydes, amines, and formaldehyde (B43269) provides high yields of imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.orgorganic-chemistry.org

C-H Functionalization: Direct functionalization of the imidazo[1,5-a]pyridine core through C-H activation is an atom-economical approach to introduce a wide range of substituents without the need for pre-functionalized starting materials. rsc.org Both metal-catalyzed and metal-free C-H functionalization strategies have been reported. nih.govrsc.org For example, a metal-free approach using formaldehyde as a carbon source allows for the insertion of a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine molecules. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for the production of compound libraries. A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed, which could be adapted for the this compound scaffold. nih.gov This approach allows for the sequential introduction of different building blocks and simplified purification of the final products.

Cyclization and Annulation Reactions: A variety of cyclization reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation, have been developed to construct the imidazo[1,5-a]pyridine core. rsc.org These methods often start from readily available materials and can be designed to incorporate points of diversity. For instance, a copper-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Another approach involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes. beilstein-journals.org

By employing these synthetic strategies, large and diverse libraries of this compound derivatives can be generated, enabling the systematic exploration of their chemical and biological properties.

Future Perspectives in 1,3 Dioxolo 4,5 D Imidazo 1,5 a Pyridine Research

Emerging Synthetic Technologies for Complex Heterocyclic Systems

The synthesis of complex heterocyclic scaffolds like 1,3-Dioxolo[4,5-d]imidazo[1,5-a]pyridine is poised to benefit from a host of emerging technologies that promise greater efficiency, sustainability, and access to novel derivatives. While specific methods for this exact molecule are not extensively documented, trends in the synthesis of related imidazopyridines point towards several key areas of development. organic-chemistry.orgnih.govrsc.orgorganic-chemistry.orgnih.gov

Modern synthetic approaches are moving away from traditional multi-step procedures towards more streamlined and atom-economical methods. One such promising area is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules from three or more starting materials in a single step. The Groebke–Blackburn–Bienaymé reaction, for instance, has been successfully employed for the synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives and could be adapted for the synthesis of the target scaffold. nih.gov

Another significant advancement lies in C-H functionalization , a powerful tool that allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. Metal-free C-H amination and other functionalization techniques are being explored for imidazo[1,5-a]pyridines and could be instrumental in derivatizing the this compound core. organic-chemistry.org

Furthermore, the adoption of flow chemistry and ultrasound-assisted synthesis presents opportunities for safer, more scalable, and environmentally friendly production of these complex heterocycles. organic-chemistry.org These technologies offer precise control over reaction parameters, leading to higher yields and purities.

TechnologyPotential Advantage for this compound Synthesis
Multicomponent Reactions (MCRs)Rapid assembly of the core structure and its derivatives in a single step.
C-H FunctionalizationDirect modification of the scaffold without the need for pre-activated substrates.
Flow ChemistryImproved safety, scalability, and control over reaction conditions.
Ultrasound-Assisted SynthesisAccelerated reaction rates and use of greener solvents like water. organic-chemistry.org

Advanced Computational Methodologies for Predictive Chemical Design and Optimization

Computational chemistry is becoming an indispensable tool in the design and optimization of novel chemical entities. For a scaffold like this compound, where empirical data is scarce, in silico methods can provide invaluable insights and guide synthetic efforts. rsc.orgresearchgate.netnih.govmdpi.comnih.gov

Density Functional Theory (DFT) calculations are being used to understand the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity of related imidazopyridine systems. rsc.orgmdpi.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of synthetic routes and the prediction of chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of new derivatives based on their structural features. researchgate.net By establishing a mathematical relationship between chemical structure and biological activity for a series of related compounds, QSAR can prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for investigating the potential interactions of this compound derivatives with biological targets such as enzymes and receptors. researchgate.netnih.gov These methods can predict binding affinities and modes of interaction, providing a rational basis for the design of new therapeutic agents. For example, docking studies on imidazo[1,2-a]pyridine derivatives have identified potential inhibitors for various kinases. nih.gov

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and spectroscopic data. rsc.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR)Predictive modeling of biological activities to guide lead optimization. researchgate.net
Molecular DockingIdentification of potential biological targets and prediction of binding modes. nih.gov
Molecular Dynamics (MD) SimulationsElucidation of the dynamic behavior of ligand-receptor complexes. researchgate.net

Expanding the Chemical Space and Structural Diversity of this compound Derivatives

The exploration of the chemical space around the this compound scaffold is crucial for unlocking its full potential. The introduction of various substituents at different positions on the heterocyclic core can modulate its physicochemical properties, such as solubility, lipophilicity, and electronic character, thereby influencing its biological activity and material properties. nih.govresearchgate.netresearchgate.net

The synthesis of a library of derivatives with diverse functional groups will be a key future direction. This can be achieved through the versatile synthetic methodologies mentioned earlier, such as multicomponent reactions and C-H functionalization. For instance, the introduction of aryl, alkyl, and heteroaryl groups, as well as various pharmacophores, can lead to the discovery of compounds with novel biological profiles. nih.gov

The creation of hybrid molecules, where the this compound core is conjugated with other bioactive scaffolds or functional moieties, represents another exciting avenue. This approach has been successfully used for other imidazopyridines to develop compounds with enhanced or dual activities.

Derivative ClassPotential Impact on Properties
Aryl-substituted derivativesModulation of electronic properties and potential for π-stacking interactions.
Alkyl-substituted derivativesTuning of lipophilicity and steric hindrance.
Halogenated derivativesAlteration of metabolic stability and binding interactions.
Hybrid moleculesCombination of pharmacophores to achieve synergistic or dual-target activity.

Interdisciplinary Research Opportunities Leveraging the Unique Features of the this compound Scaffold

The unique structural and electronic features of the this compound scaffold open up a wide range of interdisciplinary research opportunities, spanning from medicinal chemistry to materials science. nih.govrsc.orgnih.govnih.govrsc.org

In medicinal chemistry , the imidazopyridine core is a well-established "privileged scaffold" found in numerous drugs with diverse therapeutic applications, including as anticancer and antibacterial agents. nih.govnih.gov The addition of the dioxolo ring may impart novel biological activities or improve the pharmacological profile of known imidazopyridine-based drugs. Future research will likely focus on screening derivatives of this compound against a wide range of biological targets.

In materials science , imidazo[1,5-a]pyridine (B1214698) derivatives have shown great promise as fluorescent materials with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. rsc.orgnih.govrsc.org The rigid and planar nature of the this compound system, combined with the potential for tunable electronic properties through substitution, makes it an attractive candidate for the development of novel photoluminescent materials. Research in this area will involve the synthesis of derivatives with tailored photophysical properties and their incorporation into various devices and probes.

The development of this scaffold could also lead to applications in agrochemicals and catalysis , areas where heterocyclic compounds play a significant role. The exploration of these interdisciplinary avenues will be crucial for realizing the full potential of this intriguing heterocyclic system.

Research AreaPotential Application of this compound Derivatives
Medicinal ChemistryDevelopment of novel therapeutic agents (e.g., anticancer, antibacterial). nih.govnih.gov
Materials ScienceDesign of new fluorophores for OLEDs, sensors, and bio-imaging. rsc.orgnih.govrsc.org
AgrochemicalsExploration as potential herbicides or fungicides.
CatalysisUse as ligands in organometallic catalysis.

Q & A

Basic: What are the most reliable synthetic routes for 1,3-dioxolo-fused imidazo[1,5-a]pyridine derivatives?

The synthesis of 1,3-dioxolo-fused derivatives typically involves microwave-assisted cyclocondensation or multicomponent reactions. For example, 5y (a structurally related compound with a fused dioxolo ring) was synthesized by reacting precursors in methanol/water (1:2 v/v) under microwave conditions with trifluoroacetic acid as a catalyst . Key steps include optimizing stoichiometry (1:1 molar ratio) and reaction time (3 h at 110°C for cyclization). Alternative methods include using 2-(aminomethyl)pyridine derivatives and nitronates to form imidazo[1,5-a]pyridine cores via intramolecular cyclization .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural characterization?

Contradictions between NMR and IR data often arise from dynamic molecular behavior or crystallographic packing effects. For instance, IR absorption peaks at ~1722 cm⁻¹ in 5y (C=O stretch) should correlate with ¹³C NMR signals near 165–170 ppm. If discrepancies occur, cross-validate using X-ray crystallography (e.g., shows π-stacking interactions alter electronic environments) or variable-temperature NMR to detect conformational changes . Mass spectrometry (TOF-MS) and 2D NMR (COSY, HSQC) further confirm connectivity .

Basic: What spectroscopic techniques are essential for characterizing imidazo[1,5-a]pyridine derivatives?

Critical techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and heterocyclic carbons (e.g., C=O at ~165 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at 1722 cm⁻¹, C-N stretches at 1347–1512 cm⁻¹) .
  • X-ray Diffraction : Resolve crystal packing influenced by π-π stacking and C–H···N interactions .
  • Fluorescence Spectroscopy : Measure Stokes shifts (e.g., >100 nm in blue emitters) and quantum yields (e.g., 0.29 in CH₃CN) .

Advanced: How do π-conjugating substituents enhance fluorescence quantum yields in imidazo[1,5-a]pyridines?

Substituents like aryl or formyl groups at C-3 extend π-conjugation, reducing non-radiative decay. For example, a π-conjugating group at C-3 increased fluorescence quantum yield (FF) from 0.10 to 0.29 in CH₃CN . To optimize:

  • Introduce electron-donating groups (e.g., –OCH₃) to redshift emission.
  • Use salt formation (e.g., trifluoroacetate) to stabilize excited states .
  • Characterize using time-resolved fluorescence and TD-DFT calculations to map electronic transitions.

Basic: What are the key steps in designing a multicomponent reaction for imidazo[1,5-a]pyridine synthesis?

A robust protocol includes:

Substrate Selection : Use heterocyclic ketene aminals or 2-(nitromethylene)benzimidazoles as nucleophiles .

Catalyst Optimization : Trifluoroacetic acid (TFA) or PPA (polyphosphoric acid) for cyclization .

Solvent System : Polar aprotic solvents (e.g., DMF) or water/methanol mixtures for solubility .

Work-Up : Precipitation in pure form avoids chromatography .

Advanced: How can computational modeling guide the design of imidazo[1,5-a]pyridine-based N-heterocyclic carbenes (NHCs)?

The imidazo[1,5-a]pyridine scaffold stabilizes NHCs via electron-withdrawing substituents (e.g., –CN at C-1). Key steps:

  • Calculate HOMO-LUMO gaps using DFT (e.g., Gaussian09) to predict catalytic activity .
  • Simulate steric effects of 3-aryl substituents on metal-ligand bond lengths (e.g., Rh–C in 6 and 7 ) .
  • Validate with X-ray data (bond angles ~102–112°) and cyclic voltammetry for redox stability.

Basic: What biological screening models are suitable for assessing imidazo[1,5-a]pyridine derivatives?

  • Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC determination .
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) for cysteine protease inhibition studies .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced: What strategies mitigate competing side reactions during halogenation of imidazo[1,5-a]pyridines?

  • Regioselective Halogenation : Use NIS (N-iodosuccinimide) for C-1 iodination .
  • Temperature Control : Maintain <0°C to suppress dihalogenation .
  • Protecting Groups : Introduce trifluoromethyl (–CF₃) at C-3/C-6 to direct electrophilic substitution .
  • Monitor via LC-MS : Detect intermediates (e.g., iodonium ions) to adjust reaction time .

Basic: How are fluorescence quantum yields experimentally determined for these compounds?

  • Reference Method : Use quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) as a standard .

  • Procedure : Measure absorbance and emission spectra in CH₃CN. Calculate Φ using the equation:
    Φsample=Φref×(GradsampleGradref)×(nsample2nref2)\Phi_{\text{sample}} = \Phi_{\text{ref}} \times \left( \frac{\text{Grad}_{\text{sample}}}{\text{Grad}_{\text{ref}}} \right) \times \left( \frac{n_{\text{sample}}^2}{n_{\text{ref}}^2} \right)

    where nn = refractive index .

Advanced: How do crystal packing interactions influence the material properties of imidazo[1,5-a]pyridines?

Intermolecular interactions (e.g., C–H···π, π-π stacking) govern solubility and charge transport. For example:

  • π-Stacking Distance : 3.5–3.8 Å in 5y enhances solid-state fluorescence .
  • Hydrogen Bonds : C–H···N interactions (2.6–2.8 Å) improve thermal stability .
  • Design Tips : Introduce bulky substituents (e.g., –CF₃) to disrupt stacking for solution-processable materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.